Anthracene-1,4-dicarboxylic acid
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Overview
Description
Anthracene-1,4-dicarboxylic acid is an aromatic compound derived from anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two carboxylic acid groups attached to the 1 and 4 positions of the anthracene ring system. Due to its extended conjugated π-system, this compound exhibits interesting photophysical and photochemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,4-dicarboxylic acid typically involves the functionalization of anthracene. One common method is the oxidation of anthracene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require elevated temperatures and acidic or basic environments to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the initial synthesis of anthracene followed by its subsequent oxidation. The use of catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1,4-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
Anthracene-1,4-dicarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of anthracene-1,4-dicarboxylic acid is primarily related to its ability to participate in electron transfer processes and its interaction with various molecular targets. The extended conjugated π-system allows for efficient electron delocalization, making it a suitable candidate for applications in photochemistry and electronic devices . The compound can also form coordination complexes with metal ions, influencing its reactivity and properties .
Comparison with Similar Compounds
Anthracene-9,10-dicarboxylic acid: Another anthracene derivative with carboxylic acid groups at the 9 and 10 positions.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
9,10-Diphenylanthracene: A substituted anthracene derivative used in OLEDs and other applications.
Uniqueness: Anthracene-1,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in coordination chemistry and provides unique photophysical properties compared to other anthracene derivatives .
Properties
Molecular Formula |
C16H10O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
anthracene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-6-12(16(19)20)14-8-10-4-2-1-3-9(10)7-13(11)14/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
HJGMZNDYNFRASP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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